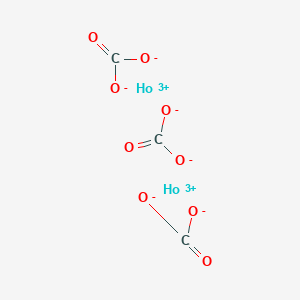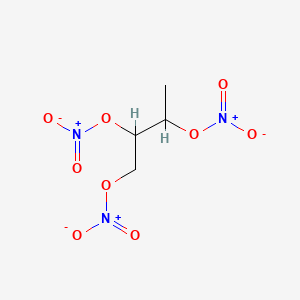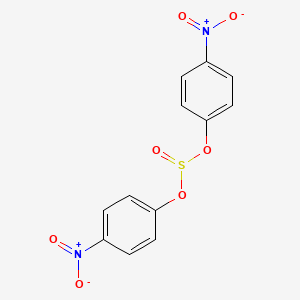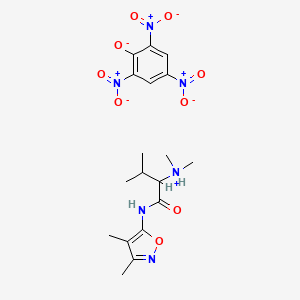![molecular formula C45H86N4O3 B15348418 N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide CAS No. 93917-78-3](/img/structure/B15348418.png)
N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide is a complex organic compound with the molecular formula C45H90N4O3. It is a type of bisamide, characterized by its long hydrocarbon chains and amide functional groups. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide typically involves the reaction of stearamide with ethylenediamine under specific conditions. The process requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that includes the initial formation of stearamide, followed by its reaction with ethylenediamine. The reaction is carried out in a controlled environment to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide is used as a building block for the synthesis of more complex molecules. Its long hydrocarbon chains make it suitable for creating polymers and other materials.
Biology: In biological research, the compound is used to study lipid-protein interactions and membrane dynamics. Its amphiphilic nature allows it to interact with biological membranes, making it a valuable tool for investigating cellular processes.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable complexes with drugs. It can be used to enhance the solubility and bioavailability of pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and other specialty chemicals. Its unique properties make it suitable for a wide range of applications.
Mechanism of Action
The mechanism by which N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide exerts its effects involves its interaction with molecular targets and pathways. The compound's long hydrocarbon chains and amide groups allow it to interact with various biological and chemical systems, influencing processes such as membrane fluidity and drug delivery.
Comparison with Similar Compounds
N,N'-[Carbonylbis[(methylimino)ethane-1,2-diyl]]distearamide
N,N'-[Carbonylbis[(propylimino)ethane-1,2-diyl]]distearamide
N,N'-[Carbonylbis[(butylimino)ethane-1,2-diyl]]distearamide
Uniqueness: N,N'-[Carbonylbis[(ethylimino)ethane-1,2-diyl]]distearamide stands out due to its specific ethyl groups, which provide unique chemical and physical properties compared to its counterparts with different alkyl groups.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for research and application.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
93917-78-3 |
|---|---|
Molecular Formula |
C45H86N4O3 |
Molecular Weight |
731.2 g/mol |
IUPAC Name |
N-[2,4-bis(ethylimino)-5-(octadecanoylamino)-3-oxopentyl]octadecanamide |
InChI |
InChI=1S/C45H86N4O3/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-43(50)48-39-41(46-7-3)45(52)42(47-8-4)40-49-44(51)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h5-40H2,1-4H3,(H,48,50)(H,49,51) |
InChI Key |
SNEFTYOIEMEBFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(=NCC)C(=O)C(=NCC)CNC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate](/img/structure/B15348352.png)




![4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid](/img/structure/B15348369.png)

![Ethanone, 1-[5-[(hydroxyamino)methylene]-1,3-cyclopentadien-1-YL]-, (E)-(9CI)](/img/structure/B15348393.png)


